4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a morpholine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as binding to enzymes or receptors, modulating their activity, and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its combination of a thiophene ring, a benzoyl group, a piperidine ring, and a morpholine-3,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-18-11-26-12-19(24)22(18)17-5-8-21(9-6-17)20(25)15-3-1-14(2-4-15)16-7-10-27-13-16/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVFXKVBZNPFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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